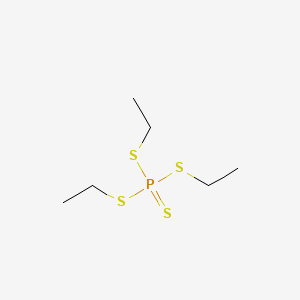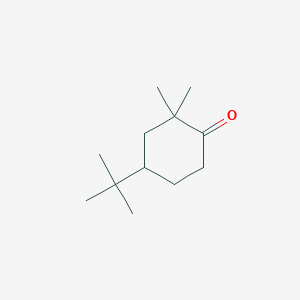![molecular formula C13H19N3O3S B14743714 N-[4-[[(Z)-3-methylbutylideneamino]sulfamoyl]phenyl]acetamide CAS No. 5462-39-5](/img/structure/B14743714.png)
N-[4-[[(Z)-3-methylbutylideneamino]sulfamoyl]phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-[[(Z)-3-methylbutylideneamino]sulfamoyl]phenyl]acetamide is a compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-[[(Z)-3-methylbutylideneamino]sulfamoyl]phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
N-[4-[[(Z)-3-methylbutylideneamino]sulfamoyl]phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[4-[[(Z)-3-methylbutylideneamino]sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets. It may inhibit enzymes or modulate receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfamethoxazole: A well-known sulfonamide with antibacterial properties.
Sulfathiazole: Another sulfonamide used for its antimicrobial activity.
N-{4-[(2-methoxyphenyl)sulfamoyl]phenyl}acetamide: A compound with similar structural features and biological activities.
Uniqueness
N-[4-[[(Z)-3-methylbutylideneamino]sulfamoyl]phenyl]acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Eigenschaften
CAS-Nummer |
5462-39-5 |
|---|---|
Molekularformel |
C13H19N3O3S |
Molekulargewicht |
297.38 g/mol |
IUPAC-Name |
N-[4-[[(Z)-3-methylbutylideneamino]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C13H19N3O3S/c1-10(2)8-9-14-16-20(18,19)13-6-4-12(5-7-13)15-11(3)17/h4-7,9-10,16H,8H2,1-3H3,(H,15,17)/b14-9- |
InChI-Schlüssel |
CUEJSJCPGPOKHN-ZROIWOOFSA-N |
Isomerische SMILES |
CC(C)C/C=N\NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C |
Kanonische SMILES |
CC(C)CC=NNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


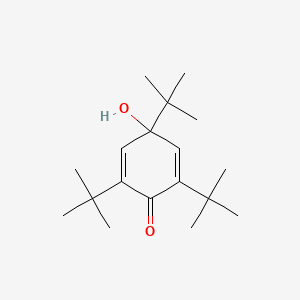
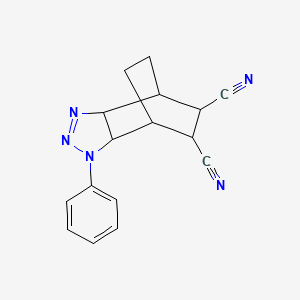
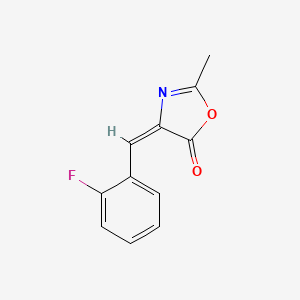
![2-Methyl-4H-[1]benzopyrano[3,4-d][1,3]oxazol-4-one](/img/structure/B14743652.png)
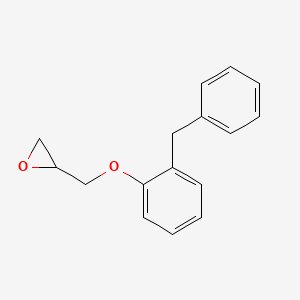
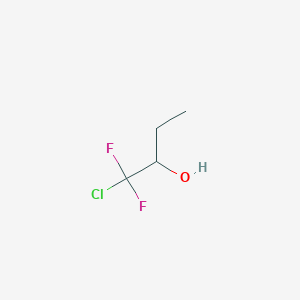
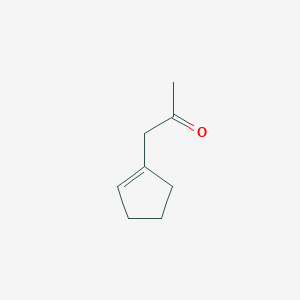
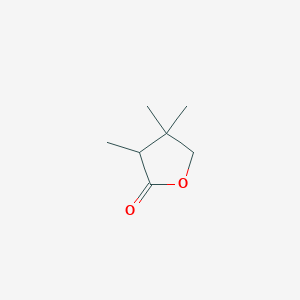

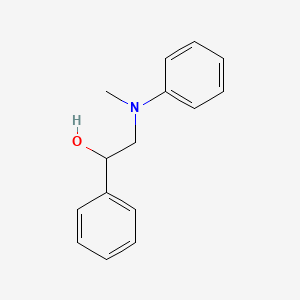
![Dibenzo[c,m]pentaphene](/img/structure/B14743688.png)
